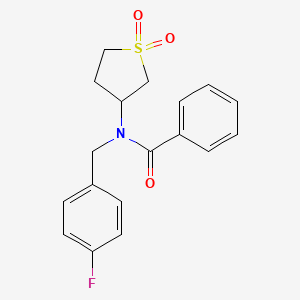

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including fluorinated benzamides and those with complex substituents like "N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide," typically involves multi-step organic reactions, including nucleophilic substitution, amidation, and sometimes, catalysis to introduce specific functional groups. For example, Mukherjee (1991) discussed the synthesis of fluorinated benzamide neuroleptics, indicating a complex synthetic pathway that includes nucleophilic substitution reactions to introduce fluorine atoms into the benzamide structure (Mukherjee, 1991).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed insights into the compound's geometry, bonding patterns, and functional group orientations. Saeed et al. (2010) utilized X-ray diffraction data to confirm the crystal structure of a related benzamide, highlighting the importance of structural analysis in understanding compound properties (Saeed et al., 2010).

Aplicaciones Científicas De Investigación

1. Imaging Studies

- Dopamine D2 Receptor Studies : Compounds like 18F-labeled benzamides, which include analogs of the chemical structure , have been studied for their potential in imaging dopamine D2 receptors using positron emission tomography (PET). Such compounds have shown selectivity needed for in vivo studies of D2 receptors, making them suitable candidates for PET imaging studies (Mach et al., 1993).

2. Antiviral Research

- HIV Integrase Inhibition : N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, related to the compound , have been designed and synthesized, showing potent inhibition of the HIV-integrase-catalyzed strand transfer process. These compounds, including variants with 4-fluorobenzyl groups, exhibit significant potential as antiviral agents (Pace et al., 2007).

3. Oncology Research

- Cancer Cell Line Studies : Novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against cervical and breast cancer cell lines. These compounds have shown potent activity, suggesting their potential as anticancer agents (Vallri et al., 2020).

4. Neuropharmacology

- Antipsychotic Agent Development : Research on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, closely related to the compound of interest, has shown that they act as dopamine D-2 receptor antagonists. These compounds are investigated for their potential as antipsychotic agents (Högberg et al., 1991).

5. Materials Science

- Polyamide Synthesis : Research into the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from compounds like 4-fluorobenzyl groups has been conducted. These studies contribute to the development of new materials with potential applications in various industries (Hsiao et al., 2000).

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c19-16-8-6-14(7-9-16)12-20(17-10-11-24(22,23)13-17)18(21)15-4-2-1-3-5-15/h1-9,17H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZKFXAESFDRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)

![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)

![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)

![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)

![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)

![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)